molecular formula C16H22N2O6 B129381 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 159002-15-0

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B129381
M. Wt: 338.36 g/mol
InChI Key: WJKGPJRAGHSOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Beta-Asp-O-Benzyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of aspartic acid and is commonly used in the synthesis of peptides.

Mechanism Of Action

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl acts as a protecting group for the aspartic acid residue in peptide synthesis. It prevents unwanted reactions from occurring during the synthesis process, thereby ensuring the purity and yield of the final product. 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl can be easily removed from the peptide sequence using acid-catalyzed hydrolysis.

Biochemical And Physiological Effects

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl itself does not have any significant biochemical or physiological effects. However, peptides synthesized using 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl as a building block can have various effects depending on their sequence and structure. Peptides can act as hormones, neurotransmitters, and enzymes, among other things.

Advantages And Limitations For Lab Experiments

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It also allows for the synthesis of peptides with high purity and yield. However, 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl has some limitations. It can be expensive, and the synthesis process can be time-consuming.

Future Directions

There are several future directions for the use of 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl in scientific research. One direction is the synthesis of new peptides with specific functions. Peptides can be designed to target specific receptors or enzymes, which can have applications in drug development. Another direction is the study of the structure and function of proteins using peptides synthesized with 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl. Peptides can be used to study protein-protein interactions and protein folding, among other things.
Conclusion:
In conclusion, 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl is a useful compound in scientific research due to its ability to act as a protecting group for the aspartic acid residue in peptide synthesis. It has several advantages for lab experiments, including high purity and yield of synthesized peptides. 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl has several future directions for research, including the synthesis of new peptides with specific functions and the study of protein structure and function.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl has been widely used in scientific research as a building block for the synthesis of peptides. Peptides are short chains of amino acids that play a crucial role in various biological processes. 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl is used to introduce aspartic acid into peptide sequences, which can then be used to study the structure and function of proteins.

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKGPJRAGHSOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399472
Record name N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

159002-15-0
Record name N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-(benzyloxycarbonyl)-DL-asparagine (7.5 g) were added ethyl acetate (36 ml), acetonitrile (36 ml), water (18 ml) and iodosobenzene diacetate (10 g), and the mixture was stirred overnight at room temperature. The reaction mixture was filtered and, after washing the obtained solid with ethyl acetate, dioxane (180 ml), water (40 ml), 1N aqueous sodium hydroxide solution (10 ml) and di-t-butyl dicarbonate (6.1 g) were added, and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate and washed with 0.5N hydrochloric acid. The solvent was evaporated to give 2-benzyloxycarbonylamino-3-tert-butoxycarbonylaminopropionic acid as a crude product. The crude product was treated in the same manner as in Step 1 of Example 15 to give (2-benzyloxycarbonylamino-3-hydroxypropyl)carbamic acid tert-butyl ester (2 g).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
iodosobenzene diacetate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

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